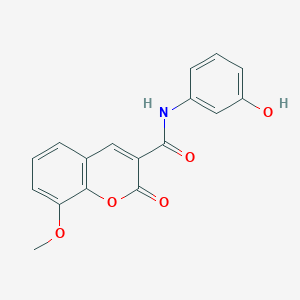![molecular formula C19H16ClN5O B12175655 N-{3-[7-(2-chlorophenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]phenyl}acetamide](/img/structure/B12175655.png)
N-{3-[7-(2-chlorophenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[7-(2-chlorophenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]phenyl}acetamide is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{3-[7-(2-chlorophenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]phenyl}acetamide typically involves the following steps:
Formation of the Triazolopyrimidine Core: This is achieved by reacting 2-chlorobenzonitrile with hydrazine hydrate to form the corresponding hydrazone. The hydrazone is then cyclized with formamide to yield the triazolopyrimidine core.
Substitution Reaction: The triazolopyrimidine core is then subjected to a substitution reaction with 3-bromoacetophenone to introduce the phenyl group.
Acetylation: Finally, the compound is acetylated using acetic anhydride to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the triazolopyrimidine core, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives of the triazolopyrimidine core.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{3-[7-(2-chlorophenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]phenyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory, anti-cancer, and anti-microbial properties.
Mechanism of Action
The mechanism of action of N-{3-[7-(2-chlorophenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in inflammation, cell proliferation, and microbial growth.
Comparison with Similar Compounds
- N-(tert-Butyl)-4′-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-[1,1′-biphenyl]-2-sulfonamide
- Other Triazolopyrimidines: Compounds with similar core structures but different substituents.
Uniqueness: N-{3-[7-(2-chlorophenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]phenyl}acetamide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the chlorophenyl group and the acetylated phenyl ring contribute to its unique binding affinity and selectivity for molecular targets.
Properties
Molecular Formula |
C19H16ClN5O |
|---|---|
Molecular Weight |
365.8 g/mol |
IUPAC Name |
N-[3-[7-(2-chlorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]phenyl]acetamide |
InChI |
InChI=1S/C19H16ClN5O/c1-12(26)23-14-6-4-5-13(9-14)17-10-18(15-7-2-3-8-16(15)20)25-19(24-17)21-11-22-25/h2-11,18H,1H3,(H,23,26)(H,21,22,24) |
InChI Key |
SNROAMZCWFLGEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=CC(N3C(=NC=N3)N2)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[7-(4-Fluorophenyl)-4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperidine-4-carboxamide](/img/structure/B12175585.png)


![tert-butyl (1-{[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}piperidin-4-yl)carbamate](/img/structure/B12175621.png)
![2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[(2Z)-4-(thiophen-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B12175623.png)
![N-(furan-2-ylmethyl)-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide](/img/structure/B12175626.png)
![2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide](/img/structure/B12175628.png)
![4H-1-Benzopyran-4-one, 6-methyl-2-[[4-[2-(1-pyrrolidinyl)ethyl]-1-piperidinyl]carbonyl]-](/img/structure/B12175635.png)
![2-methoxy-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]benzamide](/img/structure/B12175642.png)
![1-{[2-(Acetylamino)-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetyl}piperidine-4-carboxylic acid](/img/structure/B12175647.png)

![3-chloro-4-methoxy-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide](/img/structure/B12175659.png)
![N-[2-(4-methoxyphenyl)ethyl]-4-phenyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B12175667.png)
